N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a cyano group, methoxyphenyl groups, and a dimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the synthesized pyrrole derivative with the acetamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar in structure and biological activity.
Pyrrole Derivatives: Share the pyrrole ring structure and exhibit similar chemical reactivity.
Methoxyphenyl Compounds: Contain methoxyphenyl groups and have comparable chemical properties.
Uniqueness
N~1~-[3-CYANO-1-(4-METHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethylpyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-15-16(2)27(18-7-9-19(29-3)10-8-18)24(20(15)14-25)26-23(28)13-17-6-11-21(30-4)22(12-17)31-5/h6-12H,13H2,1-5H3,(H,26,28) |
InChI Key |
GHUOENACFYBVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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